6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one
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Overview
Description
The compound “6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one” is a derivative of α-aminophosphonates, which are known for their antimicrobial properties . This compound incorporates quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties .
Synthesis Analysis
The compound is synthesized via the Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation . The synthesis involves the condensation of three components . The new compounds were obtained in good yield with a simple workup and were confirmed using various spectroscopic methods .Molecular Structure Analysis
The molecular structure of “this compound” is complex, incorporating elements of quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine . The structure–activity relationship revealed that the presence of coumarylthiazole moiety and hydroxyl in the quinoline group increased the inhibitory activity against microbial strains pathogens .Chemical Reactions Analysis
The compound is synthesized by condensation of three components via one-pot Kabachnik–Fields reaction under ultrasound (US) irradiation . The reaction involves the use of ionic liquid .Scientific Research Applications
Synthetic Studies and Structural Analysis
The synthetic versatility of chromen-2-one derivatives has been extensively explored in medicinal chemistry. For instance, the synthetic methodology for key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid demonstrates their potential in structural-activity relationship studies of antitumor antibiotics derived from natural products. This intermediate, synthesized via condensation followed by cyclodehydration, plays a crucial role in understanding the pharmacophore of tetrahydroisoquinoline natural products, providing insights into their antitumor properties (Hui-jing Li et al., 2013).
Anticancer and Antimicrobial Activities
Compounds with chromen-2-one scaffolds, like substituted 2-amino-4-phenyl-4H-chromene-3-carbonitriles, have shown significant anticancer activities. Their synthesis through a multi-component one-pot process under mild conditions yielded molecules with notable anti-proliferative effects against human breast cancer and kidney cell lines. Molecular docking studies of these compounds against Bcl-2 protein revealed promising binding affinities, suggesting their potential in cancer therapy (I. Parveen et al., 2017).
Antioxidative and Anti-inflammatory Properties
The antioxidative and anti-inflammatory properties of chromenyl derivatives have been discovered in marine organisms. Compounds isolated from the ethyl acetate-methanol extract of yellow-foot bivalve clam showed potent antioxidant and anti-inflammatory activities. Their structure, characterized by isochromen-(5H)-one and furanyl-2H-chromenyl moieties, contributed to their therapeutic potential, indicating a promising avenue for medicinal application in functional food and pharmaceuticals (Minju Joy & K. Chakraborty, 2017).
DNA Repair Enzyme Inhibition
Chromen-2-one, chromen-4-one, and pyrimidoisoquinolin-4-one derivatives have been evaluated for their inhibitory activity against DNA-dependent protein kinase (DNA-PK), a crucial enzyme in DNA repair. The study elucidated structure-activity relationships, identifying potent inhibitors that could sensitize tumor cells to ionizing radiation, suggesting a role in cancer therapy (R. Griffin et al., 2005).
Novel Routes and Biological Activities
Exploration into novel synthetic routes for preparing chromenoquinazolines highlights the potential of multicomponent reactions in generating heterocyclic compounds. These reactions offer a promising approach for the rapid synthesis of complex molecular architectures, which could be explored further for various biological activities (O. A. Mazhukina et al., 2012).
Mechanism of Action
Target of Action
The primary target of 6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one is the Signal transducer and activator of transcription 1-alpha/beta (STAT1-α/β) in Homo sapiens . STAT1-α/β is a critical component of the cellular signaling pathway, playing a key role in transmitting signals from the cell surface to the nucleus, leading to the activation of specific genes.
Properties
IUPAC Name |
6-methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c1-16-11-12-22-20(13-16)18(14-23(28)29-22)15-30-25-26-21-10-6-5-9-19(21)24(27-25)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUZVVLOCNBQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CSC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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